An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[N-methyl-
An In-depth Technical Guide to Benzamide, 2,2'-dithiobis[N-methyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide, 2,2'-dithiobis[N-methyl-], with the CAS number 2527-58-4, is a disulfide-containing aromatic compound.[1][2] Its chemical structure, featuring two N-methylbenzamide moieties linked by a disulfide bridge, underpins its activity as a biocide, preservative, and slimicide.[3] This technical guide provides a comprehensive overview of its chemical properties, known biological activities, and the experimental methodologies used to characterize such compounds. While specific quantitative data for this particular molecule is limited in publicly available literature, this guide will draw upon information on related disulfide-containing compounds to illustrate its potential mechanisms and applications.
Chemical Structure and Properties
The fundamental characteristics of Benzamide, 2,2'-dithiobis[N-methyl-] are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₂S₂ | [1][2][4] |
| Molecular Weight | 332.44 g/mol | [1][2][4] |
| CAS Number | 2527-58-4 | [1][2] |
| IUPAC Name | N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | [1] |
| Synonyms | 2,2'-Dithiobis(N-methylbenzamide), Dithio-2,2'-bis(N-methylbenzamide) | [1] |
| Physical Appearance | Not specified in available literature | |
| Melting Point | 217-219 °C | [5] |
| Boiling Point | 545.9 °C at 760 mmHg | [5] |
| Density | 1.31 g/cm³ | [5] |
Biological Activity and Mechanism of Action
Benzamide, 2,2'-dithiobis[N-methyl-] is known to possess antimicrobial properties. It is used as a microbicide and has demonstrated activity against Micrococcus luteus.[4] The proposed mechanism of action involves the reaction of the disulfide bond with bacterial cell membranes.[4]
The biological activity of disulfide-containing compounds often stems from their ability to interact with thiol (-SH) groups in proteins.[6] This interaction can lead to the formation of mixed disulfides, thereby inactivating essential enzymes.[6] For instance, enzymes involved in bacterial fatty acid biosynthesis are potential targets.[6] This mechanism of action, known as thiol-disulfide exchange, is a key aspect of the antimicrobial effects of many natural and synthetic disulfide compounds.[7]
While specific signaling pathways affected by Benzamide, 2,2'-dithiobis[N-methyl-] have not been elucidated, a generalized pathway for disulfide-containing antimicrobials can be proposed.
Experimental Protocols
Synthesis of Benzamide, 2,2'-dithiobis[N-methyl-]
A plausible synthetic route involves the reaction of a 2-substituted benzamide with a sulfurizing agent. One general method described in the literature for the preparation of 2,2'-dithiobenzamide compounds involves reacting a 2-substituted benzamide with a sulfur reagent in a high-boiling aprotic solvent in the presence of a metal salt and a ligand.
Another potential route starts from 2,2'-dithiosalicylic acid. This could be converted to the corresponding bis-acid chloride, followed by amidation with methylamine.
Illustrative Synthesis Workflow:
Antimicrobial Susceptibility Testing
Standard methods such as broth microdilution or agar diffusion assays would be employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.[8][9]
Broth Microdilution Method:
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A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
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Each well is inoculated with a standardized suspension of the target microorganism.
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Positive (microorganism without compound) and negative (broth only) controls are included.
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The plates are incubated under optimal conditions for the specific microorganism.
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The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data
While specific quantitative data for Benzamide, 2,2'-dithiobis[N-methyl-] is scarce, the following table presents illustrative MIC values for other disulfide-containing antimicrobial compounds to provide context for the expected potency of this class of molecules.
| Compound | Organism | MIC (µg/mL) | Reference |
| S,S′-bis(isopropoxy) disulfide | Staphylococcus aureus (MRSA) | 0.5 | [6] |
| Vancomycin-disulfide derivative (30f) | Moraxella catarrhalis | 0.5 | [6] |
| Allicin-inspired disulfide (S5) | Xanthomonas oryzae | 1.56 (MIC₉₀) | [10] |
| Allicin-inspired disulfide (S8) | Monilinia fructicola | 5.92 (EC₅₀) | [10] |
Conclusion
Benzamide, 2,2'-dithiobis[N-methyl-] is a compound with established utility as a microbicide. Its disulfide linkage is the likely key to its antimicrobial activity, presumably through interaction with microbial thiol-containing proteins. While there is a need for more detailed studies to quantify its spectrum of activity and elucidate its precise mechanism of action, the information available on related disulfide compounds suggests it is a promising scaffold for the development of novel antimicrobial agents. Future research should focus on its synthesis, comprehensive antimicrobial screening, and mechanistic studies to fully characterize its potential in drug development. antimicrobial screening, and mechanistic studies to fully characterize its potential in drug development.
References
- 1. Dithio-2,2'-bis(N-methylbenzamide) | C16H16N2O2S2 | CID 75662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-dithiobis[N-methylbenzamide] | 2527-58-4 [chemicalbook.com]
- 3. 2,2′-dithiobis(N-methylbenzamide) [sitem.herts.ac.uk]
- 4. Dithio-2,2'-bis(N-methylbenzamide) | 2527-58-4 | FD61695 [biosynth.com]
- 5. Cas 2527-58-4,2,2'-dithiobis[N-methylbenzamide] | lookchem [lookchem.com]
- 6. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfide - Wikipedia [en.wikipedia.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
